molecular formula C23H22N2O2 B259098 N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE

N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE

Cat. No.: B259098
M. Wt: 358.4 g/mol
InChI Key: DMYSEVMSSWIWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl group, a methylbenzoyl group, and a phenylbenzamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE typically involves a multi-step process. One common method includes the reaction of N-ethyl-N-phenylbenzamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzoyl derivatives.

Scientific Research Applications

N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide
  • N-ethyl-4-[(4-chlorobenzoyl)amino]-N-phenylbenzamide
  • N-ethyl-4-[(4-fluorobenzoyl)amino]-N-phenylbenzamide

Uniqueness

N~1~-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group in the benzoyl moiety can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

This detailed article provides a comprehensive overview of N1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N~1~-PHENYLBENZAMIDE, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)carbamoyl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H22N2O2/c1-3-25(21-7-5-4-6-8-21)23(27)19-13-15-20(16-14-19)24-22(26)18-11-9-17(2)10-12-18/h4-16H,3H2,1-2H3,(H,24,26)

InChI Key

DMYSEVMSSWIWHS-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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